4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
CAS No.: 1105212-54-1
Cat. No.: VC4235024
Molecular Formula: C28H26FN5O3
Molecular Weight: 499.546
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105212-54-1 |
|---|---|
| Molecular Formula | C28H26FN5O3 |
| Molecular Weight | 499.546 |
| IUPAC Name | 4-benzyl-2-[(2-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C28H26FN5O3/c1-18(2)15-30-25(35)20-12-13-22-24(14-20)34-27(32(26(22)36)16-19-8-4-3-5-9-19)31-33(28(34)37)17-21-10-6-7-11-23(21)29/h3-14,18H,15-17H2,1-2H3,(H,30,35) |
| SMILES | CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4F)CC5=CC=CC=C5 |
Introduction
4-Benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro- triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline class. This compound is characterized by its intricate molecular structure, which combines elements of quinazoline and triazole rings, known for their biological activity and potential therapeutic applications.
Molecular Formula and Weight
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred to be complex due to its structural components.
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Molecular Weight: Not specified in the search results.
Synthesis
The synthesis of 4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro- triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, typically starting from simpler precursors. Each step requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
Synthetic Steps
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Formation of the Triazole Ring: This often involves the condensation of a suitable aldehyde with a hydrazine derivative.
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Quinazoline Ring Formation: May involve cyclization reactions facilitated by acidic or basic conditions.
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Introduction of Substituents: Benzyl and fluorobenzyl groups are typically introduced through alkylation reactions.
Potential Applications
Given its structural features, this compound may have potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways. Further research is needed to elucidate its biological activity and explore structure-activity relationships within this class of compounds.
Future Research Directions
Future studies should focus on:
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Biological Activity Assays: To determine the compound's effects on cellular processes and identify specific molecular targets.
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Structure-Activity Relationships: To explore how modifications to the compound's structure impact its biological activity.
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Formulation Strategies: To develop effective formulations for potential therapeutic applications.
Given the limited availability of specific data on this compound, further research is essential to fully understand its properties and potential applications.
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